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molecular formula C11H16N2O B1603090 2-(1-Piperazinyl)benzyl alcohol CAS No. 321909-01-7

2-(1-Piperazinyl)benzyl alcohol

Cat. No. B1603090
M. Wt: 192.26 g/mol
InChI Key: BNQWOCMZRVUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013156B2

Procedure details

2-piperazin-1-yl-benzoic acid sulfuric acid salt (˜10 mmol) was suspended in 50 mL of tetrahydrofuran. Then 100 mL of 1.0 M borane in tetrahydrofuran (100 mmol) was added and the reaction was stirred at room temperature overnight with a bubbler attached to release pressure in the flask. The reaction mixture was diluted with 50 mL of methanol. The reduced product (470 mg) crystallized out of the mixture during evaporation.
Name
2-piperazin-1-yl-benzoic acid sulfuric acid salt
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N:6]1([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14](O)=[O:15])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.B>O1CCCC1.CO>[N:6]1([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[CH2:14][OH:15])[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
2-piperazin-1-yl-benzoic acid sulfuric acid salt
Quantity
10 mmol
Type
reactant
Smiles
S(O)(O)(=O)=O.N1(CCNCC1)C1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
B
Name
Quantity
100 mmol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight with a bubbler
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reduced product (470 mg) crystallized out of the mixture during evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCNCC1)C1=C(C=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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